molecular formula C11H22N2O3 B2411319 Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate CAS No. 2219375-49-0

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

Cat. No. B2411319
CAS RN: 2219375-49-0
M. Wt: 230.308
InChI Key: NXJVHCJFHNTVSB-HRDYMLBCSA-N
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Description

“Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate” is a chemical compound with a molecular weight of 229.32 . It is a powder that is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . Its molecular weight is 229.32 .

Scientific Research Applications

1. Enantioselective Synthesis

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is significant for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is crucial for this process (Ober et al., 2004).

2. Trace Level Genotoxic Impurities Evaluation

A novel method using liquid chromatography-tandem mass spectrometry has been established to evaluate trace levels of genotoxic impurities, including this compound, in Bictegravir sodium, an active pharmaceutical ingredient (Puppala et al., 2022).

3. Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the rapid synthesis of an important intermediate for omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).

4. Insecticide Synthesis

The compound is used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, indicating its application in the development of agricultural chemicals (Brackmann et al., 2005).

Safety and Hazards

The safety information for this compound includes hazard statements H315, H319, and H335 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJVHCJFHNTVSB-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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